molecular formula C10H13NO5 B1224978 3-Deaza-4-deoxyuridine CAS No. 5116-37-0

3-Deaza-4-deoxyuridine

Numéro de catalogue B1224978
Numéro CAS: 5116-37-0
Poids moléculaire: 227.21 g/mol
Clé InChI: HQOCNHILQYLGGE-PEBGCTIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Deaza-4-deoxyuridine is a chemical compound used for research and development . It is often used in studies related to gene-mutant/null phenotypic information .


Synthesis Analysis

The synthesis of this compound involves complex chemical processes. The structure of this nucleoside includes an orientation of the base at the glycosidic bond N(1)-C(1’) in the anti range (53.5.degree.), a ribosyl moiety in the C(2’)-endo conformation . There are also references to the synthesis of 5-bromo 3-deaza uridine and 5-deuterium labeled 3-deaza uridine .


Molecular Structure Analysis

This compound is orthorhombic, space group P212121, with a = 25.18, b = 7.127, c = 5.715.ANG., Z = 4. The structure was refined to R = 0.049 for 749 counter reflexions . The packing is characterized by a staggered arrangement of the bases and a clear separation of hydrophobic and hydrophilic regions .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the study of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It has also been used for dual labeling of DNA: the 1,2,4-triazine was attached to the 5-position of 2′-deoxyuridine triphosphate, and the 1-methylcyclopropene to the 7-position of 7-deaza-2′-deoxyadenosine triphosphate .

Applications De Recherche Scientifique

Inhibition of Cytidine Triphosphate Synthetase

3-Deaza-4-deoxyuridine, or 3-deazauridine (deaza-UR), demonstrates significant inhibition of cytidine triphosphate synthetase activity. This inhibition is primarily observed in the context of tumor cells, where deazauridine triphosphate, a major metabolite of deaza-UR, competes with uridine triphosphate. This competitive inhibition disrupts the amination of uridine triphosphate to cytidine triphosphate, a process critical for nucleic acid synthesis in leukemia cells (McPartland, Wang, Bloch, & Weinfeld, 1974).

Codon-Anticodon Interaction Studies

Studies have shown that oligonucleotides containing 3-deazauridine, 4-deoxyuridine, or this compound can be used to investigate codon-anticodon interactions in ribosomes. These analogues significantly influence the binding of phenylalanyl-tRNA to ribosomes, providing insights into the mechanisms of coded aminoacyl-tRNA binding (Gassen, Schetters, & Matthaei, 1972).

Exploration of DNA Duplex Stability

Research involving 5-chloro-2'-deoxyuridine and 7-deaza-2'-deoxyadenosine has indicated that these compounds, including 3-deaza analogues, can form stable duplexes and assist in the synthesis of long DNA constructs. Such studies are crucial for understanding the properties of chemically modified genomes (Eremeeva, Abramov, Marlière, & Herdewijn, 2016).

Bioorthogonal Labeling of DNA

This compound has been studied for its application in bioorthogonal labeling strategies of DNA. Research indicates that triazine-modified 7-deaza-2'-deoxyadenosines, for example, are better suited for such applications than conventional 2'-deoxyuridines (Reisacher et al., 2019).

Analysis of DNA Modification After Chemotherapy

Techniques have been developed to assay deoxy-deazapurines, including 3-deaza analogues, in DNA following chemotherapy. These methods quantify the incorporation of such analogues into DNA, which can be reflective of the clinical efficacy and toxicity of certain chemotherapeutic drugs (Steinberg, Oliver, & Cajigas, 1993).

Impact on Nucleic Acid Synthesis in Tumor Cells

3-Deazauridine has been shown to inhibit nucleic acid synthesis in tumor cells. This inhibition is due to its interference with the synthesis of cytidylic acid, thus affecting the overall nucleic acid metabolism in these cells (Brockman et al., 1975).

NMR Spectroscopy Studies

Studies using 13C-NMR spectroscopy have explored the structural and tautomeric properties of 3-deaza-2'-deoxycytidine, providing important insights into its behavior during in vitro polymerization and its potential for therapeutic applications (Strazewski, 1988).

Mécanisme D'action

While the exact mechanism of action for 3-Deaza-4-deoxyuridine is not fully understood, it is known that similar compounds act as antiviral agents by inhibiting viral replication by substituting themselves for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Safety and Hazards

The safety data sheet for similar compounds suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOCNHILQYLGGE-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965431
Record name 1-Pentofuranosylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5116-37-0
Record name 3-Deaza-4-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentofuranosylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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